7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic quinolinone derivative featuring a fused [1,3]dioxolo ring system at positions 4,5-g of the quinoline core. The compound is characterized by two key substituents: a 4-methylbenzoyl group at position 7 and a 3-methylbenzyl (m-tolylmethyl) group at position 5 . This structure positions it within a broader class of [1,3]dioxolo[4,5-g]quinolin-8-one derivatives, which are often explored for their cytotoxic, antiproliferative, and hydrogen-bonding properties .
The [1,3]dioxolo ring enhances rigidity and influences electronic properties, while the 4-methylbenzoyl and 3-methylbenzyl substituents contribute to lipophilicity and steric effects. These features are critical for interactions with biological targets or crystal packing in solid-state studies .
Properties
IUPAC Name |
7-(4-methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-16-6-8-19(9-7-16)25(28)21-14-27(13-18-5-3-4-17(2)10-18)22-12-24-23(30-15-31-24)11-20(22)26(21)29/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOWBNUYHGTONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving appropriate diol and aldehyde precursors.
Benzoylation and Alkylation: The final steps involve the benzoylation of the quinoline core using 4-methylbenzoyl chloride and the alkylation with 3-methylbenzyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar biological activities, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of 7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, disrupting normal cellular processes. The dioxolo and quinoline moieties are known to interact with DNA and proteins, potentially leading to inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylbenzoyl group (electron-donating) in the target compound may increase electron density at the quinolinone core compared to the 4-fluorobenzoyl analogue (electron-withdrawing) .
Steric Effects :
- The 3,4-dimethylbenzoyl substituent (CAS 904451-18-9) introduces additional steric bulk, which may hinder rotation and improve binding specificity in enzymatic pockets .
Biological Activity :
- Cytotoxicity : Benzylidene derivatives like 4a exhibit moderate cytotoxicity (IC50 ~12–25 µM) against breast cancer cell lines, while benzo[d][1,3]dioxole-substituted analogues (e.g., 4e) show reduced activity, suggesting that bulky substituents may interfere with target engagement .
- Apoptosis Induction : Methoxy substituents at the benzylidene moiety (e.g., 4b) enhance apoptosis in T47D cells, highlighting the role of substituent positioning in bioactivity .
Key Observations:
- The target compound’s synthesis likely follows iodination or alkylation routes similar to those in , though yields for such multi-step processes are often moderate (50–65%) due to steric challenges .
- Deprotection strategies (e.g., acetyl group removal) achieve high yields (>70%), suggesting robustness in late-stage modifications .
Physicochemical and Computational Data
Table 3: Computational and Crystallographic Insights
Key Observations:
- The HOMO-LUMO gap (~4.2 eV) calculated for a related compound suggests moderate reactivity, aligning with the stability of quinolinones in biological environments .
- Hydrogen-bonding networks (e.g., N–H···O) in solid-state structures may correlate with solubility and crystallinity .
Biological Activity
The compound 7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a quinoline core with specific substituents that enhance its biological activity. The presence of the dioxole ring and the methylbenzoyl group are crucial for its interaction with biological targets.
- Molecular Formula: C21H20N2O3
- Molecular Weight: 348.40 g/mol
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Quinoline derivatives often act as enzyme inhibitors. This compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Interference with DNA Synthesis: Similar compounds have been shown to affect DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.
- Antioxidant Properties: The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
Anticancer Activity
Research indicates that quinoline derivatives possess significant anticancer properties. A study conducted on various cell lines demonstrated that this compound inhibits cell growth through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 15 | DNA synthesis inhibition |
| A549 (Lung) | 10 | Enzyme inhibition |
Antimicrobial Activity
The compound's antimicrobial effects were evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
-
Zebrafish Model Study:
A recent study utilized zebrafish embryos to assess the neurotoxic effects of the compound. The results indicated that at a concentration of 6.7 µM, the compound caused a significant decrease in movement, suggesting neurotoxic potential through sodium channel blockade . -
In Vivo Efficacy:
In vivo studies on mice treated with the compound showed reduced tumor growth in xenograft models compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating in vitro findings regarding its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
